molecular formula C12H14N4O B12704266 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine CAS No. 87179-48-4

1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine

Katalognummer: B12704266
CAS-Nummer: 87179-48-4
Molekulargewicht: 230.27 g/mol
InChI-Schlüssel: NAOKJONBHPTJPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Core: Starting from a suitable precursor, such as a substituted phenylhydrazine, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Oxazolidinylidene Group: This step may involve the reaction of the indazole derivative with an appropriate oxazolidinone reagent under specific conditions.

    Methylation: The final step could involve methylation reactions to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would vary based on the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indazole-4-amine: A simpler indazole derivative with potential biological activity.

    3-Methyl-2-oxazolidinone: A related oxazolidinone compound used in various chemical reactions.

Uniqueness

1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

87179-48-4

Molekularformel

C12H14N4O

Molekulargewicht

230.27 g/mol

IUPAC-Name

3-methyl-N-(1-methylindazol-4-yl)-1,3-oxazolidin-2-imine

InChI

InChI=1S/C12H14N4O/c1-15-6-7-17-12(15)14-10-4-3-5-11-9(10)8-13-16(11)2/h3-5,8H,6-7H2,1-2H3

InChI-Schlüssel

NAOKJONBHPTJPW-UHFFFAOYSA-N

Kanonische SMILES

CN1CCOC1=NC2=C3C=NN(C3=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.